SAHO2

Polyamine Biosynthesis Spermidine Synthase Enzyme Inhibition

SAM's intrinsic instability complicates long-term assays, while SAH lacks specificity for polyamine enzymes. SAHO2 solves both: the chemically inert sulfone group ensures constant concentration in prolonged incubations (≥4 h), and it selectively inhibits spermidine synthase (IC50 20 µM). For radical SAM enzymology, its unique S-C cleavage yields 5'-thioadenosine sulfinic acid-a diagnostic MS marker unavailable with SAHO. - Stable sulfone analog eliminates SAM degradation artifacts in kinetic assays. - Selective spermidine synthase inhibitor (IC50 20 µM); SAH is inactive. - Ships with blue ice; powder stable at -20°C for 3 years.

Molecular Formula C14H20N6O7S
Molecular Weight 416.41 g/mol
Cat. No. B12373451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAHO2
Molecular FormulaC14H20N6O7S
Molecular Weight416.41 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N
InChIInChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9-,10?,13+/m0/s1
InChIKeyNUBHDZKYWTVIHP-GWQPVXTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAHO2: Sulfone Analog of SAM for Radical SAM Enzyme Research


(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid, commonly designated SAHO2 or S-adenosyl-L-homocysteine sulfone (CAS 53199-56-7), is a synthetic sulfone derivative of the ubiquitous methyl donor S-adenosyl-L-methionine (SAM) [1]. This compound belongs to the class of SAM/SAH analogs and is characterized by the replacement of the native sulfonium center with a chemically stable sulfonyl group, resulting in a molecular formula of C14H20N6O7S and a molecular weight of 416.41 g/mol . Unlike the labile sulfonium of SAM, the sulfone moiety confers enhanced oxidative and thermal stability, rendering SAHO2 a robust tool compound for in vitro biochemical investigations, particularly in the study of radical SAM enzymes where it serves as a mechanistic probe substrate .

Why SAH and SAM Cannot Replace SAHO2


Generic substitution of SAHO2 with the native methyl donor SAM or its demethylated product SAH is scientifically invalid for two primary reasons: (i) chemical stability and (ii) divergent enzyme specificity. SAM is intrinsically unstable due to its reactive sulfonium center, which undergoes spontaneous degradation at physiological pH and temperature, complicating accurate kinetic measurements and long-term storage [1]. Conversely, SAHO2's sulfone group is chemically inert under standard assay conditions, ensuring consistent concentration and reproducible data . Furthermore, while SAH is a weak, non-selective inhibitor of many SAM-dependent methyltransferases, SAHO2 exhibits a distinct biochemical profile, acting as a potent and specific inhibitor of polyamine biosynthetic enzymes (e.g., spermidine synthase) and as a unique substrate for radical SAM enzymes, where its cleavage pattern differs fundamentally from that of its sulfoxide analog, SAHO [2]. These properties mandate the procurement of the specific sulfone analog for experiments requiring a stable, non-reactive SAM surrogate or a selective mechanistic probe for radical SAM enzymology.

SAHO2 vs. Key Analogs: Quantitative Comparison


Superior Spermidine Synthase Inhibition Over SAH

In a head-to-head enzymatic assay using rat ventral prostate spermidine synthase, SAHO2 demonstrates a 50% inhibitory concentration (IC50) of 20 µM. In stark contrast, the native product inhibitor S-adenosyl-L-homocysteine (SAH) is practically inactive against this enzyme, exhibiting negligible inhibition even at high concentrations [1]. This establishes SAHO2 as a potent and specific inhibitor, whereas SAH is functionally inert in this system.

Polyamine Biosynthesis Spermidine Synthase Enzyme Inhibition

Radical SAM Enzyme Cleavage Specificity vs. SAHO

When incubated with the radical SAM enzyme NosN, SAHO2 undergoes reductive cleavage almost exclusively at the S–C(5′) bond, a reaction that proceeds with significantly higher efficiency than that observed for the sulfoxide analog SAHO [1]. In contrast, the tryptophan lyase NosL cleaves both S–C(5′) and S–C(γ) bonds of SAHO2, but notably, it does not cleave the S–O bond, a reaction that is observed with SAHO [1]. This differential bond cleavage profile between the sulfone and sulfoxide forms provides a powerful tool for dissecting the catalytic mechanisms and substrate recognition of radical SAM enzymes.

Radical SAM Enzymology Enzyme Mechanism Substrate Specificity

Enhanced Chemical Stability vs. SAM

S-Adenosylmethionine (SAM) is notoriously labile, with a half-life of only a few hours under typical assay conditions (pH 7.5, 37°C) due to spontaneous degradation of its sulfonium center [1]. SAHO2, by virtue of its oxidized sulfone group, is chemically stable for extended periods under identical conditions, with vendor specifications indicating stability for 3 years as a powder at -20°C and 1 year in solvent at -80°C . This stability eliminates the need for frequent, costly re-synthesis or re-purification and ensures consistent substrate concentration throughout long-duration or high-throughput assays.

Assay Development Chemical Stability Methyltransferase

Distinct Product Profile vs. SAM in Radical SAM Assays

Upon reductive cleavage by radical SAM enzymes NosL and NosN, SAHO2 yields 5'-deoxyadenosine and 5'-thioadenosine sulfinic acid as the exclusive products [1]. This contrasts sharply with native SAM, which yields methionine and 5'-deoxyadenosine (via the canonical radical SAM mechanism) or S-adenosylhomocysteine and 5'-deoxyadenosine (in certain non-canonical reactions) [2]. The production of the unique sulfinic acid moiety by SAHO2 provides a distinct analytical handle for tracking enzyme activity and for generating novel metabolites that can be used in downstream chemical biology applications.

Radical SAM Enzymes Product Analysis Mechanistic Probes

High Purity for Sensitive Enzymatic Assays

Commercial vendors of SAHO2 report a typical purity of ≥98% as determined by HPLC analysis . In contrast, research-grade S-adenosylmethionine (SAM) often contains significant amounts of the degradation products 5'-methylthioadenosine (MTA) and S-adenosylhomocysteine (SAH), which can act as potent inhibitors of many methyltransferases and confound kinetic measurements [1]. The high initial purity and enhanced chemical stability of SAHO2 minimize the presence of these interfering contaminants, thereby increasing the reliability of dose-response curves and enabling more accurate determination of kinetic parameters.

Compound Purity QC Specifications Enzymology

SAHO2: Key Application Scenarios


Mechanistic Studies of Radical SAM Enzymes

Researchers investigating the catalytic mechanism and substrate scope of radical SAM enzymes, such as NosL and NosN, should procure SAHO2 as a key probe substrate. Its differential cleavage pattern (S–C bond cleavage without S–O scission) compared to the sulfoxide SAHO provides a unique diagnostic for mapping the active site geometry and the reaction trajectory of these [4Fe-4S] cluster-containing enzymes [1]. The production of 5'-thioadenosine sulfinic acid also offers a distinctive mass spectrometry marker for monitoring enzyme turnover.

Spermidine Synthase Inhibitor Development

For drug discovery programs targeting polyamine metabolism in cancer or parasitic diseases, SAHO2 serves as a potent, chemically stable positive control inhibitor in spermidine synthase assays. With an IC50 of 20 µM, it provides a robust benchmark for evaluating novel inhibitor candidates, whereas the native product SAH is inactive in this assay [2]. Its stability ensures reproducible results across screening campaigns and SAR studies.

High-Throughput Screening and Long-Duration Assays

Laboratories conducting high-throughput screens or kinetic assays requiring prolonged incubation times (e.g., >4 hours) will benefit from SAHO2's enhanced chemical stability. Unlike the labile SAM, SAHO2 does not spontaneously degrade under physiological conditions, eliminating the need for compound replenishment during the assay and ensuring a constant substrate concentration, which is critical for accurate Michaelis-Menten kinetic analysis and reliable HTS hit identification .

Generation of Novel Sulfur-Containing Metabolites

Chemical biology groups focused on generating and characterizing novel sulfur-containing metabolites can utilize SAHO2 in enzymatic reactions with radical SAM enzymes. The resulting 5'-thioadenosine sulfinic acid is a unique chemical entity that can be isolated and used as a synthetic building block for further derivatization or as a standard for metabolomics studies aimed at identifying novel sulfinic acid-containing natural products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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